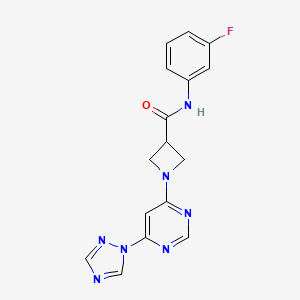
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluorophenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H14FN7O and its molecular weight is 339.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluorophenyl)azetidine-3-carboxamide (hereafter referred to as the Triazole-Pyrimidine-Azetidine compound) has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazole Ring : Known for its role in various biological applications.
- Pyrimidine Ring : Contributes to the compound's interactions with biological targets.
- Azetidine Core : A four-membered ring that enhances the compound's pharmacological profile.
The molecular formula is C15H15FN6O with a molecular weight of approximately 306.32 g/mol.
The biological activity of the Triazole-Pyrimidine-Azetidine compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes associated with cancer proliferation and other diseases.
- Receptor Binding : It binds to specific receptors involved in signaling pathways, which can modulate cellular responses.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For example:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values observed were in the low micromolar range, indicating potent activity.
Mechanistic Insights
Flow cytometry analyses revealed that treatment with the Triazole-Pyrimidine-Azetidine compound led to:
- Cell Cycle Arrest : Specifically in the G1 phase, preventing further proliferation.
- Apoptosis Induction : Increased caspase activity was observed, suggesting that the compound triggers programmed cell death pathways.
Study 1: In Vivo Efficacy
In a recent study involving xenograft models, the Triazole-Pyrimidine-Azetidine compound was administered to mice implanted with human cancer cells. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects reported.
Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure-activity relationship. Modifications on the fluorophenyl group were found to enhance biological activity significantly. The most active derivative exhibited an IC50 value of 1.2 µM against MCF-7 cells.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN7O/c17-12-2-1-3-13(4-12)22-16(25)11-6-23(7-11)14-5-15(20-9-19-14)24-10-18-8-21-24/h1-5,8-11H,6-7H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOOUVLKHCNPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














